N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide
Description
Properties
Molecular Formula |
C21H24N2O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C21H24N2O4/c1-26-16-8-5-15(6-9-16)7-12-20(24)22-18-14-17(27-2)10-11-19(18)23-13-3-4-21(23)25/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3,(H,22,24) |
InChI Key |
HSDGYEQLUOLYDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=C(C=CC(=C2)OC)N3CCCC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide typically involves the construction of the pyrrolidinone ring followed by the introduction of the methoxyphenyl groups. One common method involves the reaction of 5-methoxy-2-nitrobenzaldehyde with pyrrolidinone under reductive conditions to form the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction kinetics. Solvent selection and purification steps are also critical to achieving high-quality product .
Chemical Reactions Analysis
Types of Reactions
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Introduction of various acyl groups on the phenyl rings.
Scientific Research Applications
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s methoxy groups can also participate in hydrogen bonding and van der Waals interactions, stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Observations:
Substituent Effects : The dichlorophenyl group in increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility relative to the methoxy-substituted target compound.
Target Specificity: The quinazolinone moiety in is associated with kinase inhibition (e.g., EGFR), whereas the pyrrolidinone in the target compound aligns with TACE/GSK-3 inhibition, as seen in compound 541 .
Pharmacokinetic and Toxicity Considerations
- The absence of sulfur-containing groups (e.g., methylsulfonamido in ) could minimize off-target interactions with cysteine proteases.
Biological Activity
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a methoxy-substituted phenyl group and a pyrrolidine moiety. Its molecular formula is , and it has a molecular weight of approximately 391.4 g/mol. The presence of functional groups such as methoxy and amide contributes to its pharmacological properties.
Research indicates that this compound exhibits anti-cancer properties through several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer progression, notably those linked to inflammatory pathways. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Apoptosis Induction : Studies have shown that treatment with this compound can enhance apoptotic markers such as cleaved caspase-3 and caspase-8 in various cancer cell lines. This suggests a potential role in promoting programmed cell death in malignant cells .
- Receptor Interaction : The compound has been found to interact with death receptors (DRs), enhancing their expression and contributing to the induction of apoptosis in cancerous tissues .
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits enzymes involved in inflammation | |
| Apoptosis Induction | Increases cleaved caspase levels | |
| Tumor Growth Suppression | Reduces growth in xenograft models |
Study 1: Anti-Cancer Efficacy
In a study examining the anti-cancer efficacy of this compound, researchers utilized xenograft models to assess tumor growth suppression. The results indicated a significant reduction in tumor size at doses ranging from 2.5 to 5 mg/kg, demonstrating the compound's potential as an anti-cancer agent .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of the compound's action on apoptosis. The study revealed that treatment led to increased expression of DR5 and DR6, which are critical for TRAIL-induced apoptosis. This effect was further corroborated by siRNA transfection studies that highlighted the role of these receptors in mediating the compound's anti-tumor effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
